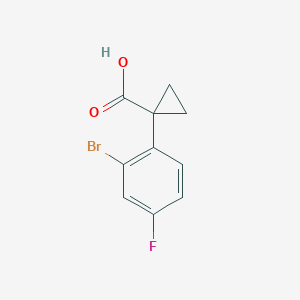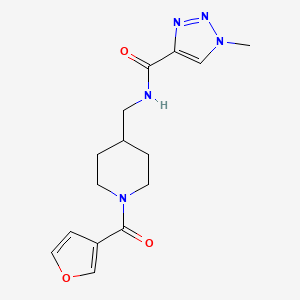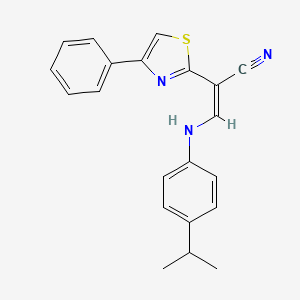![molecular formula C15H13ClN2O3 B2963955 2-chloro-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]pyridine-4-carboxamide CAS No. 1211428-52-2](/img/structure/B2963955.png)
2-chloro-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]pyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]pyridine-4-carboxamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyridine ring substituted with a chloro group and a carboxamide group, and a benzodioxin moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]pyridine-4-carboxamide typically involves the following steps:
Formation of the Pyridine Core: : The pyridine ring can be synthesized through the Chichibabin pyridine synthesis, which involves the reaction of an aldehyde with ammonia and acetylene.
Introduction of the Chloro Group: : Chlorination of the pyridine ring can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Benzodioxin Moiety: : The benzodioxin ring can be introduced through a nucleophilic substitution reaction, where the pyridine derivative reacts with a benzodioxin derivative.
Formation of the Carboxamide Group: : The carboxamide group can be introduced by reacting the intermediate with an amine source, such as ammonia or an amine derivative, under suitable conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]pyridine-4-carboxamide can undergo various types of reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: : Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace the chloro group.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromium trioxide, and acetic acid.
Reduction: : Lithium aluminum hydride, hydrogen gas, and palladium on carbon.
Substitution: : Amines, alkyl halides, and polar aprotic solvents.
Major Products Formed
Oxidation: : Pyridine-4,5-dione derivatives.
Reduction: : Pyridine derivatives with reduced functional groups.
Substitution: : Substituted pyridine derivatives with various nucleophiles.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it suitable for creating diverse chemical libraries for drug discovery and material science research.
Biology
In biological research, this compound can be utilized to study enzyme inhibition, receptor binding, and other biochemical processes. Its unique structure allows for the exploration of new biological pathways and targets.
Medicine
In medicine, this compound has potential applications in the development of new therapeutic agents. Its ability to interact with various biological targets makes it a candidate for drug design and development.
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties enable it to enhance the performance and durability of these materials.
Wirkmechanismus
The mechanism by which 2-chloro-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]pyridine-4-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
2-(6-chloropyridin-3-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)
Uniqueness
2-Chloro-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]pyridine-4-carboxamide is unique due to its specific combination of functional groups and structural features. This allows it to interact with biological targets in a distinct manner compared to similar compounds.
Eigenschaften
IUPAC Name |
2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3/c16-14-8-11(3-4-17-14)15(19)18-9-10-1-2-12-13(7-10)21-6-5-20-12/h1-4,7-8H,5-6,9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OONZTWPADCOOAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)CNC(=O)C3=CC(=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{1-benzyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B2963872.png)
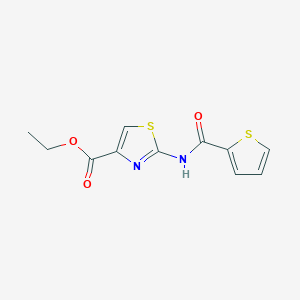
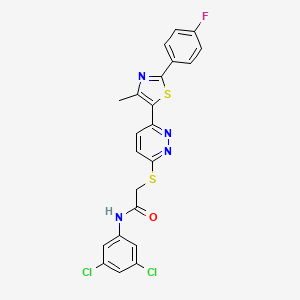
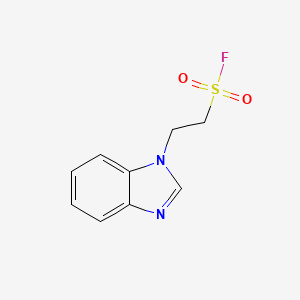
![2-(3-(methylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2963878.png)

![5-{[3-(3-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1,3-diazinane-2,4,6-trione](/img/structure/B2963880.png)
![4-(morpholine-4-sulfonyl)-N-[(6-phenylpyrimidin-4-yl)methyl]benzamide](/img/structure/B2963882.png)
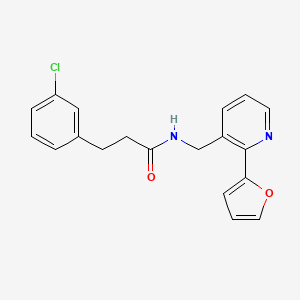
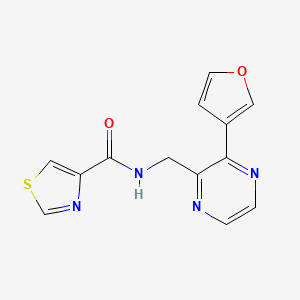
![2-[5-amino-3-(3-chlorophenyl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B2963886.png)
